molecular formula C18H32S B8590545 2,5-Diheptylthiophene

2,5-Diheptylthiophene

Cat. No. B8590545
M. Wt: 280.5 g/mol
InChI Key: OZFLBWDMZPGSHY-UHFFFAOYSA-N
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Patent
US05618929

Procedure details

In a typical experiment, 2 g (0.024 mole) of thiophene in 50 ml THF (dried over sodium) were treated with 2.5 eq. 1.5M n-BuLi in hexane (0.06 mole, 45 ml) at 0° C. When addition was completed, the mixture was stirred at room temperature for 5 hours. The solution was cooled at 0° C., quenched with 9.5 ml (0.06 mole) of 1-bromoheptane and then stirred at room temperature for 24 hours. The mixture was poured into ice, extracted with ether, dried (MgSO4), and the solvent evaporated. The crude product contains mono and disubstituted thiophene in the ratio 1:2 (by 1H-nmr). The crude product was then treated under the same conditions as above to yield exclusively 2,5-diheptylthiophene (5.1 g, 76%) bp 225°/0.1 mm. 1H-nmr (CDCl3) shows 86.5 (s, 2H); 2.7 (t, 4H); 0.75-2.0 (M, 26H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
9.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Li][CH2:7][CH2:8][CH2:9][CH3:10].[CH3:11][CH2:12][CH2:13]CCC.Br[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C1COCC1>[CH2:10]([C:2]1[S:1][C:5]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[CH:4][CH:3]=1)[CH2:9][CH2:8][CH2:7][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
9.5 mL
Type
reactant
Smiles
BrCCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled at 0° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
The mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
The crude product was then treated under the same conditions as above

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCCCCC)C=1SC(=CC1)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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